Product packaging for 1,4-Dioxaspiro[5.5]undecan-9-amine(Cat. No.:)

1,4-Dioxaspiro[5.5]undecan-9-amine

Cat. No.: B13183521
M. Wt: 171.24 g/mol
InChI Key: JDKQQRVWDJKDOC-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[5.5]undecan-9-amine is a valuable spirocyclic chemical building block with the molecular formula C9H17NO2 . This compound features a primary amine group that is strategically protected within a 1,3-dioxane ketal ring system, a structure that is highly useful in multi-step synthetic routes . The spirocyclic core provides a three-dimensional scaffold that can impart conformational constraint, making it an intermediate of interest in medicinal chemistry for the development of novel pharmacologically active molecules . Researchers utilize this compound as a key precursor in organic synthesis. Its primary application lies in its role as a protected form of 4-aminocyclohexanone; the ketal group shields the ketone from reactive conditions, allowing for selective modification of the amine group. Subsequent deprotection readily yields the ketone, a crucial functional group for further derivatization . This makes it an indispensable reagent for the efficient synthesis of complex organic targets, including various carbazole derivatives and other nitrogen-containing heterocycles . The compound is offered with a guaranteed purity and is supplied as a solid. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B13183521 1,4-Dioxaspiro[5.5]undecan-9-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1,4-dioxaspiro[5.5]undecan-9-amine

InChI

InChI=1S/C9H17NO2/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h8H,1-7,10H2

InChI Key

JDKQQRVWDJKDOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)COCCO2

Origin of Product

United States

Synthetic Methodologies for 1,4 Dioxaspiro 5.5 Undecan 9 Amine and Analogous Systems

Retrosynthetic Analysis of the 1,4-Dioxaspiro[5.5]undecan-9-amine Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, to identify potential starting materials. The analysis begins by considering the primary functional groups: the amine and the spiroketal.

A key disconnection involves the transformation of the C9-amine group back to a more accessible precursor. A common and effective method for amine synthesis is the reduction of an oxime. This leads to the immediate precursor, 1,4-Dioxaspiro[5.5]undecan-9-one oxime .

The next disconnection targets the spiroketal linkage. The 1,4-dioxaspiro[5.5]undecane system is a ketal formed from a ketone and a diol. Breaking the two C-O bonds of the ketal retrosynthetically reveals cyclohexane-1,4-dione and ethane-1,2-diol (ethylene glycol) as the foundational starting materials. This approach suggests a synthetic strategy that involves the selective protection of one of the ketone functionalities in cyclohexane-1,4-dione.

This retrosynthetic pathway is summarized as follows:

Target Molecule: this compound

Disconnection 1 (C-N bond): Via reduction, leading back to 1,4-Dioxaspiro[5.5]undecan-9-one oxime.

Disconnection 2 (Oxime formation): Via reaction with hydroxylamine (B1172632), leading back to 1,4-Dioxaspiro[5.5]undecan-9-one nih.gov.

Disconnection 3 (Ketal formation): Via acid-catalyzed reaction, leading back to cyclohexane-1,4-dione and ethane-1,2-diol.

This analysis outlines a straightforward and practical synthetic route, beginning with simple, commercially available precursors.

Classical and Contemporary Approaches to Dioxaspiro[5.5]undecane Synthesis

The synthesis of the 1,4-dioxaspiro[5.5]undecane core is central to producing the target amine and its analogs. Both well-established and modern methods are employed for constructing this spirocyclic system.

Ketalization and Spiroketal Formation Strategies

The most direct and widely used method for synthesizing 1,4-dioxaspiro[5.5]undecanes is the acid-catalyzed ketalization of a ketone with a diol. In the context of the target molecule, this involves the reaction of cyclohexane-1,4-dione with ethane-1,2-diol. To achieve the desired mono-ketal, the reaction stoichiometry must be carefully controlled, typically using one equivalent of the diol.

A general procedure for a similar transformation, the synthesis of 1,5-Dioxaspiro[5.5]undecane, involves reacting cyclohexanone (B45756) with 1,3-propanediol (B51772) in the presence of a catalyst like zirconium chloride in a solvent such as dichloromethane. This highlights a common strategy for forming such spirocycles. The stability of these ketal structures is a significant advantage; for instance, 1,5-dioxaspiro[5.5]undecan-3-one is noted to be considerably stable under various acidic conditions. nih.gov The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Table 1: Typical Catalysts and Conditions for Ketalization

Catalyst Solvent Conditions Reference
Zirconium chloride Dichloromethane Room Temperature

Ring-Closing Metathesis Approaches in Spirocyclic Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of complex cyclic and spirocyclic systems. organic-chemistry.orgwikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form a new carbon-carbon double bond within a molecule, thereby closing a ring. organic-chemistry.org

One innovative strategy for constructing spiroketals involves a sequence of ketalization followed by RCM. For example, a C2 symmetric diene diol can be reacted with a ketone to form a dioxolane, which then undergoes desymmetrization via RCM to build a bicyclic acetal. acs.orgresearchgate.net This intermediate can then be rearranged under acidic conditions to yield the final 1,7-dioxaspiro[5.5]undecane system. acs.orgresearchgate.net While this specific example leads to a different isomer, the underlying principle demonstrates the utility of RCM in accessing complex spirocyclic frameworks that might be challenging to construct via classical methods. The efficiency of RCM is often driven by the formation of a volatile byproduct, ethylene (B1197577) gas, which shifts the reaction equilibrium toward the desired cyclic product. wikipedia.orgyoutube.com

Specific Pathways to this compound

Following the construction of the spiroketone precursor, the final step is the introduction of the amine group at the C9 position.

Reduction of Spirocyclic Ketone Oximes to Amines

The conversion of the ketone functionality in 1,4-Dioxaspiro[5.5]undecan-9-one to the target amine is efficiently achieved through a two-step sequence: oximation followed by reduction.

Oximation: The spiroketone is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate (B1210297) or pyridine) to form the corresponding 1,4-Dioxaspiro[5.5]undecan-9-one oxime.

Reduction: The resulting oxime is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and selectivities. Common methods include catalytic hydrogenation (e.g., using Raney Nickel) or chemical reduction. utc.eduorganic-chemistry.org The use of zinc dust in the presence of a proton donor like ammonium (B1175870) formate (B1220265) or ammonium chloride in a solvent like methanol (B129727) is an effective and frequently used method for reducing oximes to amines. sciencemadness.org Biocatalytic approaches using ene-reductases have also been reported for the reduction of oximes, representing a greener alternative to traditional chemical methods. nih.govpsu.edu

Table 2: Selected Reagents for the Reduction of Oximes to Amines

Reducing Agent / System Solvent Key Features Reference(s)
Zinc Dust / Ammonium Formate Methanol Mild conditions, effective for various substrates. sciencemadness.org
Raney Nickel / 2-propanol (CTH) 2-propanol Catalytic transfer hydrogenation, avoids gaseous H2. utc.edu
Lipase / Palladium Catalysis Organic Solvent Chemoenzymatic method for optically active amines. organic-chemistry.org

This final reduction step completes the synthesis, yielding the target compound, this compound.

Stereoselective Synthetic Routes for Spirocyclic Amines

The controlled three-dimensional arrangement of atoms is crucial for the biological activity of many spirocyclic amines. Consequently, numerous stereoselective synthetic methods have been developed.

One prominent strategy involves the use of cycloaddition reactions. For instance, the (3+2)-annulation of imines with spirocyclopropyl oxindoles is a key step in producing spiro-annulated pyrrolidines with high stereoselectivity. nih.gov This method has been successfully applied in the total synthesis of natural products like (±)-strychnofoline, which contains a spiro[pyrrolidin-3,3'-oxindole] core. nih.gov Similarly, Sc(III)-catalyzed one-pot (3+3)-cycloadditions of spirocyclopropyl oxindoles with aldehydes or ketones and N-alkyl hydroxylamine hydrochlorides yield 3,6-trans-configured spiroheterocycles. nih.gov

Another approach utilizes chiral catalysts to direct the stereochemical outcome. For example, l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods have been employed as a recyclable catalyst for the efficient and stereoselective synthesis of spirocyclic pyrrolidines and related structures through a one-pot, three-component reaction. nih.gov This method offers high yields and excellent diastereoselectivity. nih.gov

Furthermore, ring expansion reactions of spirocyclopropanes provide a pathway to various spirocyclic compounds. nih.gov The stereospecific synthesis of cyclobutanones and spirohexanones has been achieved through a formal [3+1] cycloaddition of cyclopropanone (B1606653) surrogates with sulfur ylides. acs.org

Development of Efficient and Scalable Preparations

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of efficient and scalable methods. A key focus in this area is the use of flow chemistry and telescoping of reaction steps to improve efficiency and reduce waste.

A telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone, a crucial intermediate for several active pharmaceutical ingredients. This process combines a ring-closing metathesis and a hydrogenation step using a single catalyst, leading to significant cost savings and a reduction in the process mass intensity (PMI) compared to traditional batch procedures. rsc.org

The development of one-pot multicomponent reactions also contributes to more efficient syntheses. A one-pot method for creating spiro-4H-pyran derivatives has been developed, which incorporates three pharmacologically relevant cores in a single sequence. researchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of the target spirocyclic amine often relies on the availability of key precursors and intermediates, such as spiroketones and aminated spirocyclic scaffolds.

Preparation of 1,4-Dioxaspiro[5.5]undecan-9-one and Related Spiroketones

1,4-Dioxaspiro[5.5]undecan-9-one is a key intermediate for the synthesis of this compound. The synthesis of related spiroketals, such as 1,5-Dioxaspiro[5.5]undecane, can be achieved by reacting cyclohexanone with 1,3-propanediol in the presence of a catalyst like zirconium chloride.

A general method for preparing spiroketones involves the acid-catalyzed cyclization of dihydroxy ketone precursors. cdnsciencepub.com The stereochemical outcome of these cyclizations is influenced by anomeric and exo-anomeric effects, as well as steric interactions. cdnsciencepub.comcdnsciencepub.com For example, the synthesis of 1-oxaspiro[5.5]undecanes has been achieved through the cyclization of a corresponding hydroxytosylate. cdnsciencepub.com

The table below summarizes a synthetic route for a related spiroketal, cyclohexanone trimethylene ketal (1,5-Dioxaspiro[5.5]undecane).

Reactant/ReagentQuantityRole
Cyclohexanone32 mLReactant
1,3-Propanediol33.5 mLReactant
Triethyl orthoformate51.5 mLReactant
Zirconium chloride1.44 gCatalyst
Dichloromethane950 mLSolvent
1N Sodium hydroxide1.5 LQuenching agent
Table 1: Synthesis of Cyclohexanone Trimethylene Ketal.

Formation of Aminated Spirocyclic Scaffolds

The introduction of an amine group onto the spirocyclic framework is a critical step. This can be achieved through various methods, including reductive amination of a spiroketone precursor.

The synthesis of diverse spirocyclic scaffolds often starts from N-Boc protected cyclic 2-aminoketones. nih.gov These can be elaborated into a variety of spirocyclic tetrahydrofurans and dihydrofurans, providing scaffolds with orthogonal points for further diversification. nih.gov

Another strategy involves the intramolecular Heck reaction. For example, a spirocyclic scaffold was accessed by the alkylation of a free amine followed by an intramolecular Heck reaction to form a seven-membered ring. bham.ac.uk

The table below illustrates the synthesis of a spirocyclic tetrahydrofuran (B95107) methanol from an N-Boc protected cyclic aminoketone.

Starting MaterialReagentProduct
tert-Butyl 2-oxoazepane-1-carboxylateHomoallyl magnesium bromide/CeCl₃tert-Butyl 2-(but-3-en-1-yl)-2-hydroxyazepane-1-carboxylate
tert-Butyl 2-(but-3-en-1-yl)-2-hydroxyazepane-1-carboxylatemCPBAtert-Butyl 7-(hydroxymethyl)-6-oxa-1-azaspiro[4.6]undecane-1-carboxylate
Table 2: Synthesis of a Spirocyclic Tetrahydrofuran Methanol. nih.gov

Structural Elucidation and Conformational Analysis of 1,4 Dioxaspiro 5.5 Undecan 9 Amine

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of 1,4-Dioxaspiro[5.5]undecan-9-amine would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously establish the stereochemistry at the spirocyclic center and the conformation of the six-membered rings in the solid state.

While a crystal structure for the title compound is not publicly available, studies on related spiroketal systems reveal common structural motifs. nih.govnih.govacs.org The cyclohexane (B81311) ring would likely adopt a chair conformation to minimize steric strain. The dioxolane ring typically adopts an envelope or twist conformation. The relative orientation of these rings is a key feature of the spiroketal structure.

Conformational Isomerism and Stereochemical Considerations

The 1,4-Dioxaspiro[5.5]undecane ring system can exist in different conformational isomers. The cyclohexane ring can undergo chair-flipping, although this may be influenced by the rigid spiroketal structure. The amine substituent on the cyclohexane ring can be in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric interactions.

A key stereoelectronic feature of spiroketals is the anomeric effect, where an oxygen lone pair can donate electron density into an adjacent anti-periplanar σ* orbital. This interaction influences the conformation and stability of the molecule. In 1,4-Dioxaspiro[5.5]undecane systems, the conformation that maximizes these stabilizing anomeric interactions is generally favored. chemtube3d.com The stereochemistry at the spiro carbon (C5) is also a critical feature, and the synthesis of this compound could potentially lead to a racemic mixture of enantiomers.

Analysis of Ring Conformations (e.g., Chair vs. Twisted Forms)

The conformational landscape of this compound is primarily dictated by the inherent preferences of its constituent six-membered rings: a cyclohexane ring bearing an amine group at the 9-position and a 1,4-dioxane (B91453) ring.

For the cyclohexane portion, the chair conformation is overwhelmingly the most stable energetic minimum. This preference is driven by the minimization of two key types of strain: angle strain, as the chair form allows all C-C-C bond angles to be very close to the ideal tetrahedral angle of 109.5°, and torsional strain, as all adjacent carbon-hydrogen bonds are in a staggered arrangement. wikipedia.orgdavuniversity.org

Alternative conformations, such as the boat and twist-boat, are significantly higher in energy. The boat conformation suffers from steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.orgyoutube.com The twist-boat conformation alleviates some of this strain and is therefore more stable than the pure boat form, but it remains a higher-energy intermediate compared to the chair. davuniversity.orglibretexts.org The energy difference is substantial enough that at room temperature, a substituted cyclohexane ring will exist almost exclusively in a chair conformation.

The 1,4-dioxane ring also preferentially adopts a chair conformation for similar reasons. The presence of the spiro-fusion introduces additional rigidity. Studies on the closely related 1-oxaspiro[5.5]undecane show that it exists as a mixture of two rapidly equilibrating chair-like conformers at room temperature. cdnsciencepub.com In contrast, the isomeric 1,7-dioxaspiro[5.5]undecane is conformationally rigid, existing in a single chair-chair conformation. cdnsciencepub.comcdnsciencepub.com This increased rigidity is a direct consequence of powerful stereoelectronic effects, which are magnified by the presence of the second oxygen atom in the spiroketal system.

For this compound, both six-membered rings are expected to adopt chair conformations. The amine substituent at the C9 position will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.

Table 1: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kcal/mol)Key Strain Factors
Chair 0Minimal angle and torsional strain. wikipedia.org
Twist-Boat ~5.5Residual torsional and steric strain. libretexts.org
Boat ~6.9Flagpole steric strain and torsional strain. wikipedia.org
Half-Chair ~10Significant angle and torsional strain (Transition State). wikipedia.org

Evaluation of Anomeric and Stereoelectronic Effects

Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and stability, are paramount in understanding the structure of this compound. The most critical of these is the anomeric effect. The anomeric effect is defined as the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to occupy the axial position, despite the steric hindrance this may cause.

This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ) of the adjacent C-X bond (where X is the electronegative substituent). For this n → σ interaction to be maximal, the orbitals must be anti-periplanar (oriented 180° apart), a condition perfectly met when the substituent is axial. chemtube3d.com

In spiroketal systems like the related 1,7-dioxaspiro[5.5]undecane, this phenomenon is compounded. cdnsciencepub.come-tarjome.com Two types of anomeric effects are considered:

Endo-anomeric effect: An interaction between a lone pair on one of the ring oxygens and the adjacent spiro C-O bond of the other ring.

Exo-anomeric effect: An interaction between a lone pair on a ring oxygen and the adjacent C-O bond within the same ring.

Studies on 1,7-dioxaspiro[5.5]undecanes demonstrate that the conformation that maximizes these stabilizing interactions is one where both rings are in a chair form and the C-O bonds are arranged axially with respect to the adjacent ring. cdnsciencepub.comchemtube3d.com This "axial-axial" arrangement benefits from two anomeric effects, granting it significant stability and leading to a conformationally locked system. chemtube3d.com Conformations where one or both C-O bonds are equatorial are destabilized because they lack one or both of these stabilizing interactions. chemtube3d.com

Table 2: Influence of Anomeric Effect on Spiroketal Conformer Stability

Conformer (relative to spiro center)Number of Anomeric EffectsRelative StabilityRationale
Axial-Axial 2Most StableMaximizes stabilizing n → σ* interactions for both oxygen atoms. chemtube3d.com
Axial-Equatorial 1IntermediateBenefits from one anomeric stabilization. chemtube3d.comchemtube3d.com
Equatorial-Equatorial 0Least StableLacks the stabilizing influence of the anomeric effect. chemtube3d.com

Study of Axial Chirality in Spirocyclic Systems

In a spiro compound, two rings are joined by a single common atom. If the rings are non-planar and appropriately substituted, they can be arranged in a right-handed or left-handed "twist" relative to each other, creating enantiomers. wikipedia.orgresearchgate.net This is possible even if the spiroatom itself is not a traditional stereocenter. rsc.org

For this compound, the spiro center connects the cyclohexane and 1,4-dioxane rings. Due to the rigid chair conformations of both rings, they are held in a fixed, perpendicular-like orientation. This fixed spatial arrangement creates a chiral axis along the C-C bonds passing through the spiro atom. The presence of the amine group at C9, which is not on the spiro atom itself, acts as a stereochemical marker.

Chemical Reactivity and Derivatization of 1,4 Dioxaspiro 5.5 Undecan 9 Amine

Reactivity of the Amine Functionality

The presence of a primary amine group on the cyclohexane (B81311) ring is the main driver of the reactivity of 1,4-Dioxaspiro[5.5]undecan-9-amine. This amine can undergo a variety of common transformations, including alkylation, acylation, salt formation, amidation, and amidination.

The primary amine of this compound is nucleophilic and readily undergoes alkylation with alkyl halides. However, the reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-N-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing protecting group methodologies. A common approach involves the use of amine hydrohalide salts and alkyl bromides under controlled basic conditions, which allows for the selective deprotonation and alkylation of the primary amine. rsc.org

Acylation of the amine with acyl halides or anhydrides is a more straightforward transformation. youtube.com This reaction is typically high-yielding and leads to the formation of stable amide derivatives. The Schotten-Baumann reaction conditions, which involve performing the acylation in a two-phase system of water and an organic solvent with a base, are often effective for such transformations. youtube.com The resulting amides are valuable intermediates in the synthesis of more complex molecules. For instance, N-acylation is a key step in the preparation of various bioactive compounds. researchgate.net

Reaction TypeReagents and ConditionsProduct TypeNotes
N-Alkylation Alkyl halide (e.g., R-Br, R-I)Secondary or Tertiary AmineCan be difficult to control; overalkylation is common. masterorganicchemistry.com Selective monoalkylation is achievable with specific techniques. rsc.org
N-Acylation Acyl halide (e.g., R-COCl), Acyl anhydrideAmideGenerally high-yielding and selective. youtube.com

As a basic compound, this compound readily reacts with acids to form ammonium salts. The most common salt is the hydrochloride, formed by reacting the amine with hydrochloric acid. nih.gov These salts are typically crystalline solids that are more stable and easier to handle and purify than the free base, which may be a liquid or a low-melting solid. The formation of a hydrochloride salt can also be advantageous for pharmaceutical applications, as it often improves the aqueous solubility and bioavailability of the parent compound. The stability of these salts is generally high under normal storage conditions.

Beyond simple acylation, the amine functionality can be converted into more complex amide structures through coupling reactions with carboxylic acids. These reactions are typically mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

The primary amine can also be converted to an amidine. A classic method for this transformation is the Pinner reaction. synarchive.comwikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.com This two-step process involves the reaction of a nitrile with an alcohol in the presence of a strong acid (like HCl) to form an intermediate imidate salt (a Pinner salt). Subsequent treatment of the Pinner salt with the amine, in this case, this compound, would yield the corresponding N-substituted amidine. synarchive.comnrochemistry.com

TransformationMethodKey Intermediates
Amidation Carboxylic acid couplingActivated carboxylic acid (e.g., O-acylisourea)
Amidination Pinner ReactionImidate salt (Pinner salt)

Reactions Involving the Spiroketal Moiety

The 1,4-dioxaspiro[5.5]undecane group is a cyclic ketal, which serves as a protecting group for a ketone functionality. Its stability and potential for selective removal are key considerations in the synthetic utility of the parent molecule.

The spiroketal moiety is generally stable to a wide range of reaction conditions, particularly those that are basic or nucleophilic. rsc.org This stability allows for extensive modification of the amine functionality without affecting the ketal.

However, the ketal is susceptible to cleavage under acidic conditions. rsc.orgyoutube.com The reaction is an equilibrium process, and the cleavage can be driven to completion by the presence of water and an acid catalyst. youtube.com This deprotection regenerates the parent ketone, in this case, a 4-aminocyclohexanone (B1277472) derivative. The selective cleavage of the ketal in the presence of other acid-sensitive groups can be challenging, but various methods have been developed for the mild and chemoselective deprotection of ketals using specific Lewis acids or other catalytic systems. For example, SnCl4 has been shown to be effective for the cleavage of acetal/ketal groups, and its selectivity can be tuned by the reaction conditions. nih.gov

ConditionStability of SpiroketalOutcome
Basic/Nucleophilic StableNo reaction
Acidic (with H₂O) LabileCleavage to form a ketone

The spiro carbon atom, being a quaternary and sterically hindered center, is generally unreactive towards functionalization under standard synthetic conditions. Reactions involving the cleavage of the C-O bonds of the ketal are far more common than reactions at the spiro carbon itself. The stability of the spirocyclic system is a defining feature of this class of compounds. While some highly strained spirocyclic systems can undergo rearrangements or additions, the 1,4-dioxaspiro[5.5]undecane system is relatively strain-free and does not typically participate in such reactions.

Palladium-Catalyzed Transformations and Other Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. For this compound, the primary amine is a suitable nucleophile for such transformations, most notably the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. It is anticipated that this compound would readily participate in such reactions. For instance, coupling with various substituted aryl bromides in the presence of a palladium catalyst (like Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (such as XPhos) would yield the corresponding N-aryl derivatives. beilstein-journals.orguzh.ch The reaction conditions typically involve a base, like cesium carbonate or sodium tert-butoxide, in an inert solvent such as toluene (B28343) or DMF. beilstein-journals.org This methodology is instrumental in creating derivatives with potential applications in medicinal chemistry and materials science.

While direct literature on other palladium-catalyzed reactions with this specific amine is scarce, the reactivity of similar primary amines suggests potential for other transformations. For example, under specific conditions, N-alkenylation or N-alkynylation could be achieved.

The following table illustrates potential Buchwald-Hartwig amination reactions with this compound.

Aryl Halide/TriflateCatalyst/LigandBaseProduct
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃N-(p-tolyl)-1,4-dioxaspiro[5.5]undecan-9-amine
2-ChloropyridinePd(OAc)₂ / BINAPNaOtBuN-(pyridin-2-yl)-1,4-dioxaspiro[5.5]undecan-9-amine
1-Bromo-3,5-difluorobenzenePdCl₂(dppf)K₃PO₄N-(3,5-difluorophenyl)-1,4-dioxaspiro[5.5]undecan-9-amine

Introduction of Diverse Functional Groups for Advanced Applications

The primary amine of this compound is a gateway for the introduction of a multitude of functional groups, thereby enabling the synthesis of advanced derivatives for various applications. Key derivatization strategies include acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation and Sulfonylation: The nucleophilic amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. ijarsct.co.in These reactions are generally high-yielding and allow for the incorporation of a vast range of R-groups, from simple alkyl and aryl moieties to more complex heterocyclic systems.

Urea (B33335) and Thiourea (B124793) Formation: The synthesis of urea derivatives can be achieved by reacting the amine with isocyanates or via phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.govnih.gov The reaction with an isocyanate (R-N=C=O) directly affords the corresponding N,N'-disubstituted urea. Alternatively, reaction with CDI first forms an imidazolyl carbamate (B1207046) intermediate, which then reacts with another amine to yield a urea. nih.gov A similar strategy with thiophosgene (B130339) or isothiocyanates leads to the formation of thiourea derivatives. The urea functionality is a key feature in many biologically active molecules. nih.govnih.gov

Reductive Amination: While this compound is itself a product of reductive amination of the corresponding ketone (1,4-Dioxaspiro[5.5]undecan-9-one), its primary amine can, in principle, undergo further N-alkylation via reductive amination with aldehydes or ketones. This reaction, typically carried out using a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, allows for the controlled introduction of primary or secondary alkyl groups onto the nitrogen atom. researchgate.net

The table below summarizes common derivatization reactions of this compound.

ReagentReaction TypeFunctional Group IntroducedProduct Class
Acetyl chlorideAcylationAcetylAmide
Benzoyl chlorideAcylationBenzoylAmide
p-Toluenesulfonyl chlorideSulfonylationTosylSulfonamide
Phenyl isocyanateUrea formationPhenylcarbamoylUrea
Methyl isothiocyanateThiourea formationMethylthiocarbamoylThiourea
Cyclohexanone (B45756) / NaBH(OAc)₃Reductive AlkylationCyclohexylSecondary Amine

These derivatization strategies highlight the versatility of this compound as a building block for creating a diverse library of compounds with tailored properties for research in medicinal chemistry, agrochemicals, and materials science.

Computational Chemistry and Theoretical Studies on 1,4 Dioxaspiro 5.5 Undecan 9 Amine

Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecular systems. mpg.de DFT methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size. mdpi.com The process begins with a geometry optimization, an algorithm that systematically alters the positions of the atoms to find the most stable structure, corresponding to a minimum on the potential energy surface. stackexchange.comresearchgate.net

For 1,4-Dioxaspiro[5.5]undecan-9-amine, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine its equilibrium geometry. nih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles. The cyclohexane (B81311) ring is expected to adopt a stable chair conformation, with the amine group occupying either an axial or equatorial position. The dioxolane ring, fused via the spiro center, will also have its geometry optimized.

The electronic structure is another key output of DFT calculations. mpg.deyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the lone pair of electrons. The LUMO would likely be distributed across the σ* antibonding orbitals of the structure.

Table 1: Predicted Optimized Geometric Parameters for this compound (Equatorial Conformer) (Note: These are representative values based on standard bond lengths and DFT calculations on similar structures. Actual values would be derived from a specific DFT calculation.)

ParameterBond/AnglePredicted Value
Bond Lengths C-N~1.47 Å
C-O~1.43 Å
C-C (cyclohexane)~1.54 Å
C-H~1.09 Å
N-H~1.01 Å
Bond Angles C-N-H~110°
C-C-N~111°
C-O-C~112°
O-C(spiro)-O~108°
Dihedral Angles C-C-C-C (cyclohexane)~±55° (chair)

Prediction and Analysis of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry for structure elucidation. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors, from which chemical shifts are derived. nih.govnih.gov By computing the ¹H and ¹³C NMR spectra, one can make direct comparisons with experimental data to confirm the structure or assign specific resonances. d-nb.infomdpi.com

For this compound, the simulated spectra would show distinct signals for the protons and carbons in the cyclohexane and dioxolane rings. The chemical shift of the proton on the amine-bearing carbon (H9) would be particularly sensitive to its axial or equatorial orientation. The protons of the ethylenedioxy group are expected to show complex splitting patterns due to their diastereotopic nature. In the ¹³C NMR spectrum, the spiro carbon (C6) would be a key quaternary signal, while the carbon attached to the nitrogen (C9) would also be readily identifiable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Predicted values are illustrative, based on DFT-GIAO calculations for analogous aminocyclohexane and spiroketal structures. nih.govd-nb.info TMS is the reference.)

NucleusPredicted Chemical Shift (ppm)
¹H NMR
H9 (CH-N)2.5 - 3.0
H (CH₂-O)3.8 - 4.2
H (cyclohexane)1.2 - 2.0
H (NH₂)1.5 - 2.5 (broad)
¹³C NMR
C6 (spiro, O-C-O)95 - 105
C9 (CH-N)45 - 55
C (CH₂-O)60 - 70
C (cyclohexane)20 - 40

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. cdnsciencepub.com DFT calculations can accurately predict the vibrational frequencies and their corresponding IR intensities and Raman activities. nih.govesisresearch.org This analysis is crucial for identifying functional groups and understanding the molecule's structural details. A frequency calculation also confirms that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).

In the simulated IR spectrum of this compound, characteristic bands would include N-H stretching vibrations (typically a doublet around 3300-3400 cm⁻¹), C-H stretching vibrations (2850-3000 cm⁻¹), N-H bending (scissoring) vibrations (~1600 cm⁻¹), and prominent C-O stretching vibrations associated with the ketal group (1050-1150 cm⁻¹). researchgate.net The Raman spectrum would also show these modes, often with different relative intensities, providing complementary information. nih.govnih.gov

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative frequency ranges based on DFT calculations for molecules with similar functional groups.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H Stretch (asymmetric)3350 - 3450Medium
N-H Stretch (symmetric)3250 - 3350Medium-Weak
C-H Stretch2850 - 3000Strong
N-H Bend (Scissoring)1590 - 1650Medium
C-O Stretch (Ketal)1050 - 1150Very Strong
C-N Stretch1020 - 1220Medium

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. researchgate.netmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.net

As this compound is a fully saturated aliphatic compound, it lacks π-conjugated systems. Therefore, it is not expected to absorb light in the visible or near-UV region. The primary electronic transitions would be of the n → σ* type, involving the promotion of a non-bonding electron from the nitrogen or oxygen lone pairs to an antibonding σ* orbital. These transitions are high in energy and would likely result in absorption bands in the far-UV region (typically below 200 nm), which is often inaccessible with standard laboratory spectrophotometers.

Conformational Energy Landscape and Dynamics

Molecules with single bonds can exist in multiple conformations, and understanding their relative stabilities and the energy barriers for interconversion is key to describing their behavior. For this compound, the main source of conformational isomerism is the cyclohexane ring, which can exist in two primary chair conformations. This leads to two distinct conformers based on whether the amine group at C9 is in an equatorial or axial position.

Computational methods can map the potential energy surface to identify these stable conformers and the transition states that connect them. cdnsciencepub.com By calculating the energies of the optimized axial and equatorial conformers, their relative populations at a given temperature can be predicted using the Boltzmann distribution. Generally, for a monosubstituted cyclohexane, the equatorial conformer is sterically favored and thus lower in energy. The energy difference between the axial and equatorial conformers (the A-value) for an amino group is a known quantity, and computational studies can provide a precise value for this specific spirocyclic system. The spiro fusion itself introduces conformational constraints that can influence the geometry and relative stability of the cyclohexane ring compared to a simple substituted cyclohexane. cdnsciencepub.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular forces. nih.gov The amine group in this compound is a key site for strong intermolecular interactions, specifically hydrogen bonding. rsc.org The two N-H protons can act as hydrogen bond donors, while the nitrogen lone pair, as well as the lone pairs on the two oxygen atoms of the dioxolane ring, can act as hydrogen bond acceptors.

Theoretical Assessment of Reaction Mechanisms and Transition States

The elucidation of reaction pathways is a cornerstone of computational chemistry. For this compound, theoretical methods can be employed to map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and the associated energy barriers. While specific, detailed reaction mechanism studies for this particular compound are not extensively documented in publicly available literature, the established methodologies of computational chemistry provide a clear framework for how such investigations would proceed.

A primary approach involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the geometric and electronic structures of reactants, products, and transition states. These calculations can pinpoint the lowest energy pathways for various transformations, such as nucleophilic substitution at the amine group or reactions involving the spiroketal functionality. For instance, in a hypothetical reaction, computational chemists would model the approach of a reactant, calculate the energy changes along the reaction coordinate, and identify the geometry of the highest energy point, which corresponds to the transition state. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.

Furthermore, computational studies on analogous systems, such as the reaction of atomic bromine with 1,4-dioxane (B91453), have demonstrated the power of combining theoretical calculations with experimental results. researchgate.net In such studies, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are used to obtain highly accurate energies for the stationary points on the potential energy surface. researchgate.net This allows for the calculation of theoretical rate coefficients that can be compared with experimental data, providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net For this compound, similar theoretical assessments could predict its reactivity towards various reagents and under different conditions, guiding synthetic efforts and applications.

Investigation of Electronic Properties and Charge Transfer (e.g., Natural Bond Orbital Analysis, Molecular Electrostatic Potential)

Understanding the distribution of electrons within a molecule is key to comprehending its chemical behavior. Computational methods like Natural Bond Orbital (NBO) analysis and the calculation of the Molecular Electrostatic Potential (MEP) are instrumental in this regard.

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding and electron delocalization. It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). For this compound, NBO analysis would reveal the nature of the bonds within the cyclohexane and dioxane rings, as well as the characteristics of the nitrogen lone pair.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, often evaluated using second-order perturbation theory, indicate stabilizing hyperconjugative effects. For example, the interaction between the nitrogen lone pair and adjacent anti-bonding orbitals would be a significant factor in determining the molecule's conformation and basicity.

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. The MEP at a given point in space represents the electrostatic force that would be exerted on a positive point charge. It is a visual representation of the charge distribution, with regions of negative potential (typically colored red or yellow) indicating areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would highlight the nucleophilic character of the nitrogen atom due to its lone pair of electrons, as well as the electronegative oxygen atoms in the dioxane ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. The MEP is a powerful indicator of electronic substituent effects and can be correlated with the reactivity in various chemical reactions. rsc.orgias.ac.inrsc.org

Prediction of Theoretical Physicochemical Characteristics and Parameters

Computational chemistry allows for the in-silico prediction of a wide range of physicochemical properties, which can be invaluable for initial screening and characterization of new compounds. For this compound, while experimental data may be scarce, theoretical predictions can provide a good estimate of its key characteristics. These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models or direct calculations.

Below is a table of predicted physicochemical properties for compounds structurally related to this compound, sourced from computational databases. These values offer an approximation of the expected properties for the target molecule.

PropertyPredicted Value for Related CompoundsSignificance
Molecular Weight~171.24 g/molThe mass of one mole of the substance.
XLogP3~1.0 - 2.0A measure of the lipophilicity of a compound, indicating its partitioning between octanol (B41247) and water.
Hydrogen Bond Donors1The number of hydrogen atoms attached to electronegative atoms (N, O) that can be donated in hydrogen bonding.
Hydrogen Bond Acceptors3The number of electronegative atoms (N, O) with lone pairs that can accept hydrogen bonds.
Rotatable Bond Count1The number of bonds that can rotate freely, influencing the conformational flexibility of the molecule.
Topological Polar Surface Area~38.8 ŲThe surface area of polar atoms in a molecule, which correlates with its ability to permeate biological membranes.

These predicted parameters provide a foundational understanding of the molecule's likely behavior in various chemical and biological environments. For instance, the XLogP3 value suggests a moderate degree of lipophilicity, while the hydrogen bond donor and acceptor counts indicate its potential to participate in hydrogen bonding, a key interaction in many chemical and biological systems.

Advanced Applications of 1,4 Dioxaspiro 5.5 Undecan 9 Amine and Its Derivatives

Role as Versatile Synthetic Building Blocks

The strategic importance of 1,4-Dioxaspiro[5.5]undecan-9-amine lies in its identity as an advanced building block for drug discovery and organic synthesis. thieme-connect.com Its synthesis on a multigram scale makes it an accessible component for the construction of more complex molecular architectures. thieme-connect.com The structure combines a spirocyclic 1,4-dioxane (B91453) motif with a primary amine, offering multiple points for chemical modification and incorporation into larger molecules.

The preparation of this compound hydrochloride has been documented, highlighting its availability to the broader scientific community for further research and application. thieme-connect.com The synthesis involves the reduction of the corresponding oxime, 1,4-Dioxaspiro[5.5]undecan-9-one oxime, using a catalyst such as Raney nickel under a hydrogen atmosphere. thieme-connect.com This straightforward synthesis underscores its utility as a foundational element for more elaborate chemical structures.

Table 1: Synthesis of this compound Hydrochloride

Precursor Reagents and Conditions Product Reference
1,4-Dioxaspiro[5.5]undecan-9-one oxime Raney nickel, H₂, Methanol (B129727), 60 °C, 100 bar This compound Hydrochloride thieme-connect.com

While specific studies demonstrating the use of this compound as a chiral auxiliary are not extensively documented in the available literature, its structural characteristics suggest significant potential in this area. Chiral amines are fundamental components in asymmetric synthesis, capable of forming chiral ligands or acting as chiral auxiliaries to control the stereochemical outcome of a reaction. The rigid spirocyclic framework of this compound could provide a well-defined steric environment, which is a critical feature for effective stereochemical induction.

The development of chiral ligands from this amine for use in asymmetric hydrogenation or other catalytic transformations represents a promising avenue of research. thieme-connect.com The amine functionality allows for straightforward derivatization to form amides, imines, or more complex ligand systems that can coordinate with transition metals.

The structural motif of 1,4-Dioxaspiro[5.5]undecane is present in various natural products, making its amine derivative a valuable precursor in their total synthesis. The 1,4-dioxane ring can act as a bioisosteric replacement for other cyclic structures like carbocycles, piperidines, or morpholines, which can be advantageous for modulating the physicochemical properties of a target molecule, such as solubility and bioavailability. thieme-connect.com

As a functionalized building block, this compound provides a ready-made spirocyclic core that can be elaborated upon to construct more complex natural product skeletons. Its availability on a multigram scale facilitates its use in synthetic campaigns that require significant quantities of starting material. thieme-connect.com

The amine group of this compound serves as a versatile handle for the construction of a wide array of heterocyclic compounds. It can readily participate in reactions such as N-acylation, N-alkylation, and condensation reactions to form new ring systems. This makes it a valuable scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs. thieme-connect.com

The spirocyclic nature of the scaffold imparts a three-dimensional character to the resulting heterocyclic compounds, a desirable trait for improving target engagement and pharmacokinetic profiles. Research has demonstrated the utility of similar spiro-fused 1,4-dioxanes in the synthesis of advanced building blocks for medicinal chemistry, further supporting the potential of this compound in this context. thieme-connect.com

Contributions to Materials Science

The unique structural and electronic properties of spirocyclic compounds make them attractive candidates for applications in materials science. The rigid and well-defined geometry of the 1,4-Dioxaspiro[5.5]undecane framework can be exploited to create novel polymers and functional materials.

The difunctional nature of this compound and its derivatives (e.g., corresponding diols or dicarboxylic acids) allows for their use as monomers in polymerization reactions. The resulting spirocyclic polymers would possess unique chain architectures and physical properties compared to their linear analogues. The rigidity of the spiro-center would be expected to influence the polymer's thermal stability, glass transition temperature, and mechanical properties.

While specific examples of polymers derived from this compound are not yet prevalent in the literature, the general strategy of incorporating spiro-units into polymer backbones is a known approach to enhance material performance.

Spirocyclic compounds have found applications in organic electronics, particularly as host materials for organic light-emitting diodes (OLEDs) and as components of organic semiconductors. The spiro-linkage can disrupt conjugation between different parts of a molecule, which can be useful for tuning the electronic properties of the material.

Derivatives of this compound, when appropriately functionalized with chromophoric or electronically active groups, could potentially exhibit interesting photophysical properties. The 1,4-dioxane component could also influence the material's processability and solid-state packing. However, further research is needed to explore and realize the potential of this specific spirocyclic amine in the realm of functional materials.

Investigation in Hole-Transporting Materials

Information regarding the investigation or application of this compound or its derivatives as hole-transporting materials is not available in the public domain based on the conducted research.

Applications in Catalysis and Reaction Development

Detailed research findings on the use of this compound as a ligand for metal-catalyzed reactions are not presently available in the surveyed literature.

Specific examples or studies detailing the participation of this compound in organocatalytic systems could not be identified in the available research.

There is no information available in the searched scientific literature regarding the exploration of this compound in autocatalytic processes.

Utility in Medicinal Chemistry as Scaffolds and Intermediates

The saturated heterocyclic structure of this compound makes it a valuable building block in medicinal chemistry. In modern drug discovery, there is a significant trend of moving away from flat, aromatic-ring-dominated molecules towards more three-dimensional, saturated heterocyclic scaffolds. thieme-connect.com This shift is driven by the potential for improved pharmacokinetic properties, such as enhanced solubility and bioavailability, in the resulting drug candidates. thieme-connect.com

The 1,4-dioxane moiety, in particular, is a recognized and important scaffold in both organic synthesis and medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. thieme-connect.com The spirocyclic nature of this compound introduces conformational rigidity and a defined three-dimensional geometry, which are desirable attributes for designing selective ligands that can precisely target biological pathways.

A documented synthesis of this compound hydrochloride highlights its role as an advanced building block for these purposes. thieme-connect.com The multi-gram scale preparation of this compound and other related functionalized 1,4-dioxanes underscores their utility for further elaboration into more complex molecules for pharmaceutical research. thieme-connect.com

Below is a table detailing the synthesis and properties of related spirocyclic compounds developed as building blocks for medicinal chemistry.

Compound NameYieldPhysical StateMelting Point (°C)Analytical Data (m/z)
1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride94%White crystals160–162158 [M + 1]⁺
1,4-Dioxa-9-azaspiro[5.5]undecane Hydrochloride97%White crystals191–193-
9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane84%Yellowish solid52–54248 [M + 1]⁺

This table presents data on related azaspiro compounds synthesized as advanced building blocks, as reported in scientific literature. thieme-connect.com

Q & A

Q. Key Data :

  • Typical reaction conditions: 0–25°C, MeOH or MeCN solvents, 12–24 h reaction times .
  • Yields range from 15% to 66%, depending on substituents and stereochemistry .

How are structural and stereochemical features of this compound derivatives confirmed?

Basic Research Question
Structural elucidation relies on NMR , HRMS , and IR spectroscopy :

  • ¹H/¹³C NMR : Characteristic signals include sp³ hybridized carbons (δ ~20–50 ppm for CH₂ groups) and deshielded protons adjacent to oxygen/nitrogen (δ ~3.0–4.5 ppm). For example, the (3R,6S,9S)-isomer shows distinct splitting patterns due to diastereotopic protons .
  • HRMS : Molecular ions (e.g., [M+H]⁺ at m/z 311.1785) confirm stoichiometry .
  • IR : Stretching frequencies for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .

Advanced Tip : X-ray crystallography or computational modeling (e.g., DFT) resolves absolute configurations when chiral centers are present .

What strategies improve diastereoselectivity during the synthesis of this compound derivatives?

Advanced Research Question
Diastereomer ratios (e.g., 70:30 or 52:5) are influenced by:

  • Steric Effects : Bulky substituents (e.g., naphthalen-2-yl) favor specific transition states, enhancing selectivity .
  • Catalysis : Chiral auxiliaries or Lewis acids (e.g., Ti(OiPr)₄) can bias ring-closing steps .
  • Temperature Control : Lower temperatures (0°C) stabilize kinetically favored isomers, while higher temperatures promote thermodynamic products .

Case Study : Preparative HPLC separates diastereomers (e.g., 2:1 mixtures resolved using MeOH/MeCN gradients) .

How do computational methods aid in predicting the reactivity of this compound derivatives?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in spirocyclization. For example, activation barriers for competing pathways explain observed isomer ratios .
  • Molecular Dynamics (MD) : Simulates host-guest interactions in supramolecular applications (e.g., cyclodextrin inclusion complexes) .
  • Docking Studies : Evaluates binding affinities to biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) optimization .

Data Insight : DFT-optimized geometries correlate with NMR-derived coupling constants (e.g., J values for vicinal protons) .

What are the challenges in scaling up the synthesis of this compound derivatives?

Advanced Research Question

  • Purification : Complex diastereomer mixtures require high-resolution chromatography, which is resource-intensive at scale .
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility but complicate waste management.
  • Automation : Flow chemistry systems mitigate batch variability, as demonstrated in automated iSnAP resin-based syntheses .

Q. Mitigation Strategies :

  • Green Chemistry : Substitute toxic solvents (e.g., MeCN) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalytic Recycling : Immobilized catalysts reduce costs in reductive amination steps .

How are this compound derivatives applied in drug discovery?

Advanced Research Question

  • Scaffold Diversity : The spirocyclic core serves as a rigid framework for probing 3D pharmacophore space. Derivatives with thiophene or benzodioxole substituents show activity against neurological targets .
  • Prodrug Design : Amine functionalities enable salt formation (e.g., oxalate salts) to enhance solubility and bioavailability .
  • Biological Screening : In vitro assays (e.g., kinase inhibition) identify lead compounds, with IC₅₀ values typically in the μM range .

Example : N-Cyclopropyl-3-phenyl derivatives exhibit moderate binding to serotonin receptors, suggesting CNS applications .

What analytical contradictions arise in characterizing this compound derivatives?

Advanced Research Question

  • NMR Signal Overlap : Diastereotopic protons in symmetrical spiro systems (e.g., C2 and C10) produce complex splitting patterns, requiring 2D techniques (COSY, NOESY) for assignment .
  • HRMS Adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may dominate spectra, complicating molecular ion identification .
  • Isomer Co-elution : Similar retention times in HPLC necessitate orthogonal methods (e.g., chiral columns or capillary electrophoresis) .

Resolution : Deuterated solvents (e.g., DMSO-d₆) and advanced pulse sequences (e.g., HSQC) enhance spectral clarity .

How does the choice of protecting groups influence the synthesis of this compound derivatives?

Advanced Research Question

  • Ketone Protection : Acetals (e.g., 1,3-dioxolane) stabilize carbonyl intermediates during spirocyclization .
  • Amine Protection : Boc or Fmoc groups prevent undesired side reactions (e.g., oxidation) in reductive amination steps .
  • Deprotection Conditions : Acidic (TFA) or basic (NaOH) hydrolysis must avoid ring-opening side reactions, as seen in 1,4-dioxaspiro[4.5]decane derivatives .

Case Study : Removal of a 2,2-dimethyltrimethylene ketal under mild acidic conditions preserves the spirocyclic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.